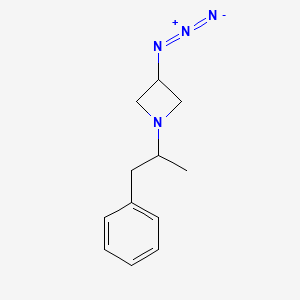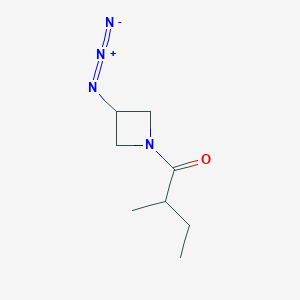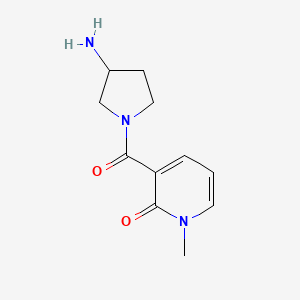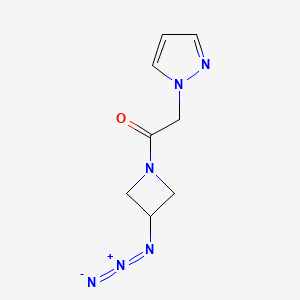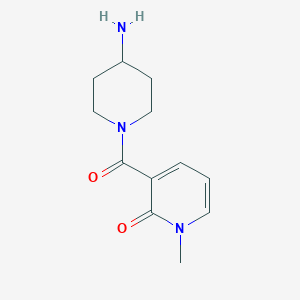
(3-Aminoazetidin-1-yl)(6-chloropyridin-3-yl)methanone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial and Anticancer Applications
- Synthesis and Antimicrobial Activity : Novel pyridine derivatives, including those similar in structure to the queried compound, have been synthesized and evaluated for antimicrobial activity. These compounds have shown variable and modest activity against strains of bacteria and fungi, indicating their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
- Crystal and Molecular Structure Analysis : Structural analyses of compounds with similar frameworks have been conducted, which is crucial for understanding the relationship between structure and biological activity. Such analyses support the development of new therapeutics by providing insights into the molecular configuration and intermolecular interactions (Lakshminarayana et al., 2009).
- Potential Anticancer Agents : Research into pyrazole derivatives with various moieties has indicated that some synthesized compounds exhibit higher anticancer activity than reference drugs, suggesting that modifications of the core structure similar to the queried compound can lead to potent anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Structural and Molecular Docking Studies
- Molecular Docking Studies : New heterocyclic compounds, including oxazole and pyrazoline derivatives, have been synthesized and subjected to molecular docking studies. These studies aim to predict the interaction between these compounds and target proteins, providing valuable information for drug design and development (Katariya, Vennapu, & Shah, 2021).
- Density Functional Theory (DFT) and Docking Studies : DFT calculations and docking studies have been employed to analyze novel compounds for their antibacterial activity, underscoring the importance of theoretical and computational methods in the evaluation of new therapeutics (Shahana & Yardily, 2020).
Synthesis and Characterization of Novel Compounds
- Triazolothiadiazines and Triazolothiadiazoles Synthesis : The synthesis of new compounds containing the 6-chloropyridin-3-yl methyl moiety has been explored, with some compounds showing promising antibacterial and insecticidal activities. This research highlights the potential of structurally diverse compounds for various biological applications (Holla et al., 2006).
Orientations Futures
Propriétés
IUPAC Name |
(3-aminoazetidin-1-yl)-(6-chloropyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c10-8-2-1-6(3-12-8)9(14)13-4-7(11)5-13/h1-3,7H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQHKCBYTYUIFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




